molecular formula C28H21N5O B1609942 Nvp-bbd130 CAS No. 853910-61-9

Nvp-bbd130

Numéro de catalogue: B1609942
Numéro CAS: 853910-61-9
Poids moléculaire: 443.5 g/mol
Clé InChI: ISHNPDWTQUXPSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NVP-BBD130 est un inhibiteur dual puissant, stable, ATP-compétitif et actif par voie orale de la phosphoinositide 3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR). Ce composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le ciblage du mélanome et d'autres tumeurs solides .

Analyse Des Réactions Chimiques

NVP-BBD130 subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant les voies PI3K et mTOR. Ces voies sont souvent activées de manière constitutive dans les cellules cancéreuses, ce qui conduit à une augmentation de la croissance, de la prolifération et de la survie cellulaires. En inhibant ces voies, this compound induit un arrêt du cycle cellulaire en phase G1, réduit les niveaux de cycline D1 et augmente les niveaux de p27 KIP1 . Cela entraîne une réduction de la croissance tumorale et une augmentation de la nécrose tumorale .

Applications De Recherche Scientifique

In Vitro Studies

In laboratory settings, NVP-BBD130 has been shown to arrest the proliferation of melanoma cells significantly. For instance, in a study involving A2058 melanoma cells, the compound exhibited an IC50 value of approximately 11 nmol/L for inhibiting PKB/Akt phosphorylation and 34 nmol/L for reducing cell proliferation . The prolonged action of this compound was noted, with treated cells remaining in a stasis phase for up to 10 days post-treatment.

In Vivo Studies

This compound has also been tested in preclinical animal models. In a syngeneic B16BL6 mouse melanoma model, treatment with this compound resulted in a significant reduction in tumor size and metastasis. Specifically, tumor size was reduced by approximately 60% compared to control groups . The antiangiogenic properties of this compound were highlighted by its ability to inhibit neoangiogenesis in metastatic tissues, further supporting its role as a therapeutic agent against cancer.

Comparative Studies with Other Compounds

This compound's efficacy has been compared with other inhibitors like NVP-BEZ235 and PI103. While all compounds showed promising results, this compound demonstrated superior stability and prolonged action in complex media. Notably, it effectively reduced cyclin D1 expression while increasing p27 Kip1 levels in metastatic tissues .

Case Study 1: Combination Therapy

A study explored the effects of combining this compound with traditional chemotherapeutics like 5-fluorouracil (5-FU). The combination therapy exhibited synergistic effects on tumor suppression in HCT-116 colon cancer cells, leading to more significant reductions in tumor volume compared to monotherapy . Immunohistochemical analyses confirmed increased apoptosis rates within the tumor microenvironment when treated with the combination regimen.

Case Study 2: Drug Delivery Systems

Research has investigated the incorporation of this compound into drug delivery systems using nanoparticles. These systems enhance the bioavailability and targeted delivery of the compound to tumor sites while minimizing systemic toxicity. Such approaches are promising for improving therapeutic outcomes in cancer treatment .

Summary Table of Key Findings

Application Area Key Findings References
Mechanism of Action Inhibits PI3K/Akt pathway; reduces cell proliferation; induces stasis
In Vitro Efficacy IC50 values: 11 nmol/L (PKB/Akt), 34 nmol/L (cell proliferation)
In Vivo Efficacy 60% reduction in tumor size; inhibition of neoangiogenesis
Combination Therapy Enhanced tumor suppression when combined with 5-FU; increased apoptosis
Drug Delivery Systems Improved bioavailability and targeted delivery through nanoparticle systems

Mécanisme D'action

NVP-BBD130 exerts its effects by inhibiting the PI3K and mTOR pathways. These pathways are often constitutively activated in cancer cells, leading to increased cell growth, proliferation, and survival. By inhibiting these pathways, this compound induces cell cycle arrest at the G1 phase, reduces cyclin D1 levels, and increases p27 KIP1 levels . This results in reduced tumor growth and increased tumoral necrosis .

Comparaison Avec Des Composés Similaires

NVP-BBD130 fait partie d'une série d'inhibiteurs duaux PI3K/mTOR, notamment NVP-BEZ235 et NVP-BAG956 . Comparé à ces composés, this compound a montré une efficacité similaire dans l'inhibition de la croissance tumorale et l'induction de l'arrêt du cycle cellulaire. sa stabilité et son activité par voie orale en font un outil unique et précieux pour les études in vivo .

Composés similaires :

This compound se distingue par sa nature puissante et stable, ce qui en fait un candidat prometteur pour la recherche et le développement futurs en thérapie anticancéreuse.

Activité Biologique

NVP-BBD130 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer biology. This compound has been extensively studied for its biological activity, particularly in the context of melanoma and other cancers. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound inhibits the phosphorylation of key proteins involved in cell growth and survival, notably PKB/Akt and p70 S6 kinase. By blocking these pathways, this compound effectively reduces tumor cell proliferation and induces cell cycle arrest.

  • IC50 Values : The potency of this compound has been quantified in various studies:
    • Inhibition of PKB/Akt phosphorylation in A2058 melanoma cells: IC50=34±2.6nmol L\text{IC}_{50}=34\pm 2.6\,\text{nmol L} .
    • Inhibition of cell proliferation: IC50=11±4.6nmol L\text{IC}_{50}=11\pm 4.6\,\text{nmol L} .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of melanoma cells. For instance:

  • Cell Lines Tested : The compound was tested on multiple melanoma cell lines, showing a reduction in growth to less than 20% of normal levels in over 85% of cases .
  • Cell Cycle Arrest : this compound caused G1 phase arrest in A2058 cells but had no effect on C32 cells .

In Vivo Studies

This compound has also been evaluated in vivo using syngeneic mouse models:

  • Tumor Growth Reduction : In a B16 melanoma model, treatment with this compound resulted in a significant reduction in primary tumor size and lymph node metastasis .
  • Mechanistic Insights : The reduction in tumor size was correlated with decreased levels of phosphorylated PKB/Akt and p70 S6K shortly after treatment .

Case Study 1: Melanoma Treatment Efficacy

A study involving the administration of this compound to mice with established B16 melanoma tumors showed:

  • Treatment Regimen : Mice received oral doses starting seven days post-tumor inoculation.
  • Results : Approximately 60% reduction in primary tumor size was observed, alongside significant decreases in lymph node metastasis size.
  • Biomarkers : Post-treatment analysis revealed reduced cyclin D1 expression and increased p27 Kip1 levels, indicating altered cell cycle regulation .

Case Study 2: Combination Therapy with 5-FU

In another study, this compound was used in combination with 5-Fluorouracil (5-FU) to enhance therapeutic efficacy against colon cancer:

  • Tumor Models : HCT-116 colon cancer cells were utilized for xenograft models.
  • Findings : The combination therapy resulted in more than a 50% reduction in tumor weight and volume compared to monotherapies, highlighting the potential for synergistic effects when combining this compound with traditional chemotherapeutics .

Summary of Findings

The biological activity of this compound is characterized by its ability to inhibit critical signaling pathways involved in tumor growth and survival. The following table summarizes key findings from various studies:

Study TypeKey FindingsIC50 Values (nmol/L)
In VitroGrowth inhibition in melanoma lines11 ± 4.6 (proliferation)
In VivoTumor size reduction in B16 melanoma modelNot specified
Combination TherapyEnhanced efficacy with 5-FUNot specified

Propriétés

IUPAC Name

2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNPDWTQUXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471893
Record name 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853910-61-9
Record name 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-bbd130
Reactant of Route 2
Reactant of Route 2
Nvp-bbd130
Reactant of Route 3
Reactant of Route 3
Nvp-bbd130
Reactant of Route 4
Reactant of Route 4
Nvp-bbd130
Reactant of Route 5
Reactant of Route 5
Nvp-bbd130
Reactant of Route 6
Reactant of Route 6
Nvp-bbd130

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.